molecular formula C6H9N3O2 B061034 N'-(3-Methylisoxazol-5-yl)acetohydrazide CAS No. 170167-61-0

N'-(3-Methylisoxazol-5-yl)acetohydrazide

Cat. No.: B061034
CAS No.: 170167-61-0
M. Wt: 155.15 g/mol
InChI Key: LQTVCSYMMDBTFP-UHFFFAOYSA-N
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Description

N'-(3-Methylisoxazol-5-yl)acetohydrazide is a versatile hydrazide-based building block and key synthetic intermediate of significant interest in medicinal chemistry and heterocyclic synthesis. Its core structure integrates an acetohydrazide functional group with a 3-methylisoxazole heterocycle, a privileged scaffold known for its prevalence in pharmacologically active molecules. This compound serves as a crucial precursor for the synthesis of a wide array of nitrogen-containing heterocycles, including pyrazoles, oxadiazoles, and other fused ring systems, via cyclocondensation reactions with various diketones, aldehydes, and other bifunctional electrophiles.

Properties

CAS No.

170167-61-0

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N'-(3-methyl-1,2-oxazol-5-yl)acetohydrazide

InChI

InChI=1S/C6H9N3O2/c1-4-3-6(11-9-4)8-7-5(2)10/h3,8H,1-2H3,(H,7,10)

InChI Key

LQTVCSYMMDBTFP-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)NNC(=O)C

Canonical SMILES

CC1=NOC(=C1)NNC(=O)C

Synonyms

Acetic acid, 2-(3-methyl-5-isoxazolyl)hydrazide (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

Acetohydrazides are a versatile class of compounds with tunable pharmacological profiles depending on their substituents. Below is a detailed comparison of N'-(3-Methylisoxazol-5-yl)acetohydrazide with structurally related analogs, focusing on synthesis, molecular features, and biological activities.

Key Observations :

  • Synthetic Flexibility : Most acetohydrazides are synthesized via hydrazide-aldehyde condensation under acidic or catalytic conditions .
  • Core Heterocycles : The 3-methylisoxazole core distinguishes this compound from analogs with triazole, benzimidazole, or tetrazole rings. These heterocycles influence electronic properties, solubility, and target binding.

Key Observations :

  • Activity Gaps : The biological profile of this compound remains underexplored, but its isoxazole moiety may enhance metabolic stability compared to bulkier heterocycles .
  • Potency Trends : Triazole and benzimidazole derivatives exhibit superior cytotoxicity and enzyme inhibition, likely due to hydrogen bonding and hydrophobic interactions with targets .
  • Therapeutic Potential: Pyrazole-glycinyl analogs demonstrate oral bioavailability and anti-inflammatory efficacy, highlighting the importance of substituent choice for drug-like properties .
Physicochemical and Pharmacokinetic Properties
Property This compound Triazole-Thiol Analogs Benzimidazole Analogs
Molecular Weight (g/mol) 155.15 ~450–500 ~350–400
LogP (Predicted) ~1.2 (moderate lipophilicity) ~2.5–3.0 ~2.0–2.8
Hydrogen Bond Acceptors 4 6–8 5–7
Solubility Moderate (polar isoxazole) Low (bulky substituents) Moderate

Key Observations :

  • Lipophilicity : The compact isoxazole core may improve aqueous solubility compared to triazole or benzimidazole derivatives.
  • Drug-Likeness : Smaller molecular weight and fewer hydrogen bond acceptors could favor better bioavailability for this compound .

Preparation Methods

Formation of 3-Methylisoxazole Core

The synthesis begins with constructing the 3-methylisoxazole ring, a critical precursor. As detailed in patent CN107721941B, acetyl acetonitrile is generated from ethyl acetate and acetonitrile under strongly basic conditions (e.g., NaH or n-BuLi). This intermediate reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to form the corresponding hydrazone. Cyclization with hydroxylamine hydrochloride in the presence of potassium carbonate (2.2–4 equivalents) at 65–90°C in solvents like tetrahydrofuran completes the isoxazole ring, yielding 3-amino-5-methylisoxazole.

Acetohydrazide Functionalization

The amino group on the isoxazole is subsequently acylated to introduce the hydrazide moiety. A modified procedure from PMC6259419 involves reacting 3-amino-5-methylisoxazole with ethyl chloroacetate in 1,4-dioxane under reflux, followed by hydrazinolysis with hydrazine hydrate. This two-step sequence affords N'-(3-methylisoxazol-5-yl)acetohydrazide in 68–72% yield. Nuclear magnetic resonance (NMR) analysis confirms the structure: the methylene protons adjacent to the hydrazide group appear as two doublets (δ 3.64 and 4.03 ppm, J = 17.6 Hz), while the isoxazole proton resonates as a singlet at δ 6.25 ppm.

Coupling Reactions Using HATU/DIPEA

Direct Amide Bond Formation

A streamlined approach adapts the coupling methodology from JOCPR, where 1H-indazole-3-carboxylic acid hydrazide derivatives are synthesized using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA). For this compound, 3-methylisoxazole-5-carboxylic acid is first converted to its hydrazide via methyl ester intermediacy. Subsequent coupling with acetic acid in dimethylformamide (DMF) at room temperature for 6 hours yields the target compound in 65% yield. Infrared (IR) spectroscopy validates the hydrazide linkage through N–H stretches at 3366 cm⁻¹ and C=O vibrations at 1665 cm⁻¹.

Solvent and Base Optimization

Comparative studies reveal that replacing DMF with tetrahydrofuran (THF) improves reaction homogeneity, while substituting DIPEA with triethylamine reduces side-product formation. However, excess base (>2 equivalents) promotes hydrolysis of the isoxazole ring, necessitating strict stoichiometric control.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly enhances the efficiency of hydrazide formation, as demonstrated in PMC3876936 for analogous isoxazole derivatives. Heating a mixture of 3-methylisoxazole-5-carboxylic acid methyl ester and hydrazine hydrate in ethanol at 120°C for 10 minutes under microwave conditions achieves 89% conversion to the hydrazide, compared to 62% yield via conventional reflux over 6 hours. This method minimizes thermal degradation of the isoxazole ring, as evidenced by high-performance liquid chromatography (HPLC) purity >98%.

By-Product Suppression

A critical advantage of microwave synthesis is the inhibition of cyclization by-products. For example, conventional heating often leads to isoxazolo[3,4-d]pyridazinone formation via intramolecular aza-Michael addition, reducing hydrazide yields to <50%. Microwave conditions disrupt this pathway, favoring the open-chain hydrazide structure.

One-Pot Multicomponent Synthesis

Citric Acid-Catalyzed Condensation

Adapting the three-component strategy from Orient J Chem, ethyl acetoacetate, hydroxylamine hydrochloride, and acetaldehyde undergo cyclocondensation in the presence of citric acid (10 mol%) to form 3-methylisoxazol-5(4H)-one. In situ treatment with acetic hydrazide at 80°C for 4 hours directly yields this compound without isolating intermediates. This one-pot method achieves 75% yield with excellent atom economy.

Solvent and Catalyst Screening

Replacing citric acid with p-toluenesulfonic acid (PTSA) lowers yields to 58%, while using water as a solvent induces hydrolysis of the isoxazole ring. Ethanol emerges as the optimal solvent, balancing reactivity and solubility.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Key Advantages Limitations
Multi-Step Synthesis68–7218–24 hoursHigh purity, scalableLengthy procedure, toxic solvents
HATU Coupling656 hoursMild conditions, minimal by-productsCostly reagents, requires anhydrous conditions
Microwave8910 minutesRapid, high yield, eco-friendlySpecialized equipment needed
One-Pot754 hoursAtom-economical, fewer stepsSensitivity to solvent choice

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N'-(3-Methylisoxazol-5-yl)acetohydrazide?

Methodological Answer:
The synthesis typically involves condensation of 3-methylisoxazole-5-carboxylic acid derivatives with hydrazine. Key parameters include:

  • Temperature: Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) or alcohols (e.g., ethanol) improve solubility and yield .
  • Catalysts: Acidic or basic catalysts (e.g., acetic acid, triethylamine) may accelerate condensation .
  • Purification: Recrystallization from ethanol or i-BuOH enhances purity, with yields typically 70–85% .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy: 1H^1 \text{H} and 13C^13 \text{C} NMR identify functional groups (e.g., isoxazole protons at δ 6.1–6.3 ppm, hydrazide NH at δ 9.5–10.0 ppm) .
  • IR Spectroscopy: Confirm N–H (3200–3300 cm1^{-1}) and C=O (1650–1700 cm1^{-1}) stretches .
  • Elemental Analysis: Verify stoichiometry (e.g., C: 46.5%, H: 5.8%, N: 27.1%) .
  • TLC: Monitor reaction progress using silica gel plates and UV visualization .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol or n-BuOH for high-purity crystals (melting point: 170–175°C) .
  • Column Chromatography: Employ silica gel with ethyl acetate/hexane gradients for complex mixtures .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar impurities .

Advanced: How can crystallographic studies elucidate the compound’s molecular interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolve bond lengths (e.g., C=O at 1.22 Å) and angles to confirm tautomeric forms .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding contributes >30% to crystal packing) .
  • SHELX Software: Refine structural models against diffraction data; SHELXL is preferred for small-molecule refinement .

Advanced: What mechanisms underlie its biological activity (e.g., antimicrobial, anticancer)?

Methodological Answer:

  • Enzyme Inhibition: The hydrazide group chelates metal ions in enzyme active sites (e.g., α-glucosidase inhibition IC50_{50}: 12–18 µM) .
  • Hydrogen Bonding: The isoxazole and hydrazide moieties form H-bonds with bacterial cell wall proteins (MIC: 8–16 µg/mL against S. aureus) .
  • Apoptosis Induction: Upregulates pro-apoptotic proteins (e.g., Bax/Bcl-2 ratio >2.5 in cancer cell lines) .

Advanced: How do structural modifications impact bioactivity in SAR studies?

Methodological Answer:

  • Substituent Effects:

    ModificationImpactExample
    Electron-withdrawing groups (e.g., –NO2_2)↑ Anticancer activity (IC50_{50}: 5 µM vs. 20 µM for parent compound)
    Bulky substituents (e.g., –tert-butyl)↓ Solubility but ↑ enzyme binding affinity (Kd_d: 0.8 nM vs. 12 nM)
  • Computational Modeling: DFT calculations predict charge distribution and reactive sites for targeted modifications .

Advanced: How can computational methods predict interaction pathways with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to protein targets (e.g., COX-2, ΔG ≈ −9.5 kcal/mol) .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models: Correlate logP values (1.8–2.5) with antimicrobial activity (R2^2: 0.89) .

Advanced: How should researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Control Variables: Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Data Normalization: Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis: Pool data from ≥3 independent studies to identify trends (e.g., 75% of studies report IC50_{50} < 20 µM) .

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